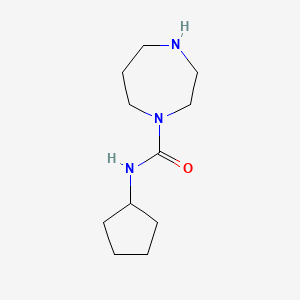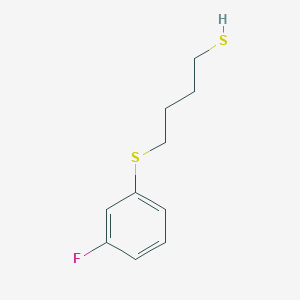
N-Cyclopentyl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-1,4-diazepane-1-carboxamide is a chemical compound with the molecular formula C11H20N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide can be achieved through several methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method is efficient and can be performed under solvent- and catalyst-free conditions, making it user-friendly and environmentally benign.
Another method involves the biocatalytic intramolecular asymmetric reductive amination of aminoketones using imine reductases . This approach allows for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess, which is important for pharmaceutical applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and the desired enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are typically studied through biochemical assays and molecular modeling .
Comparación Con Compuestos Similares
N-Cyclopentyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
1,4-Diazepane: A simpler seven-membered nitrogen heterocycle without the cyclopentyl and carboxamide groups.
N-Cyclohexyl-1,4-diazepane-1-carboxamide: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
N-Cyclopentyl-1,4-diazepane-1-carboxylate: A related compound with a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-cyclopentyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(13-10-4-1-2-5-10)14-8-3-6-12-7-9-14/h10,12H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGNKSKUAZRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














